

In-Depth Technical Guide: 3-Amino-4-methoxybenzoxazole

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Compound of Interest

Compound Name: 3-Amino-4-methoxybenzoxazole

Cat. No.: B15335985

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Core Directive & Executive Summary

This guide provides a comprehensive technical analysis of 3-Amino-4-methoxy-1,2-benzisoxazole (CAS: 177995-40-3), a specialized heterocyclic scaffold utilized in medicinal chemistry.^[1] Unlike common benzisoxazole derivatives found in blockbuster antipsychotics (e.g., Risperidone, which utilizes the 6-fluoro isomer), the 4-methoxy isomer presents unique steric and electronic properties due to the "peri-like" substitution pattern adjacent to the isoxazole bridgehead.

This document is structured to serve researchers and drug development professionals, moving from fundamental physicochemical properties to robust synthetic protocols and reactivity profiles.

Physicochemical Profile

The compound is a fused bicyclic aromatic system where a benzene ring is fused to an isoxazole ring.^{[2][3]} The presence of the methoxy group at the C-4 position (adjacent to the ring fusion) introduces significant steric bulk near the 3-amino group, influencing both receptor binding affinities and synthetic reactivity.

Table 1: Chemical Identity & Properties

Property	Data
Chemical Name	3-Amino-4-methoxy-1,2-benzisoxazole
IUPAC Name	4-Methoxy-1,2-benzoxazol-3-amine
CAS Number	177995-40-3
Molecular Formula	C ₈ H ₈ N ₂ O ₂
Molecular Weight	164.16 g/mol
SMILES	<chem>COC1=CC=CC2=C1C(=NO2)N</chem>
InChI Key	YFNIGSJHKGKXEQ-UHFFFAOYSA-N
Appearance	Off-white to pale yellow solid
Melting Point	140–142 °C
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
pKa (Calculated)	~2.5 (conjugate acid of amine), ~ -1.5 (isoxazole N)
LogP	~1.2 (Predicted)

Synthetic Methodologies

The synthesis of 3-amino-1,2-benzisoxazoles is non-trivial due to the need to construct the N–O bond while simultaneously forming the isoxazole ring. The most robust and scalable method involves the cyclization of o-fluorobenzonitriles using acetohydroxamic acid as an oxygen nucleophile equivalent.

Protocol: Cyclization via Acetohydroxamic Acid

This protocol avoids the use of unstable hydroxylamine free base and provides higher yields through a specific S_NAr mechanism followed by cyclization.

Reaction Scheme:

- Precursor: 2-Fluoro-6-methoxybenzotrile.
- Reagents: Acetohydroxamic acid (), Potassium tert-butoxide ().
- Solvent: DMF (N,N-Dimethylformamide).

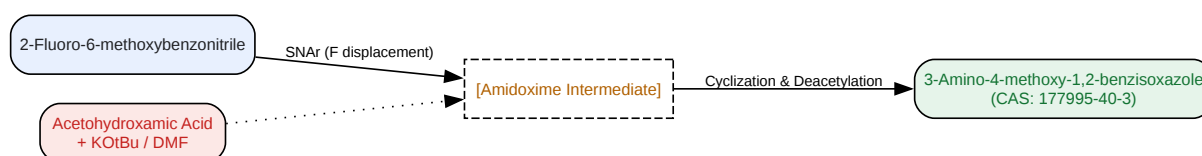
Step-by-Step Methodology

- Reagent Preparation:
 - In a flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Acetohydroxamic acid (1.2 equiv) in anhydrous DMF (0.5 M concentration relative to substrate).
 - Cool the solution to 0 °C in an ice bath.
 - Add Potassium tert-butoxide (2.5 equiv) portion-wise. The solution will thicken; stir for 30 minutes to generate the potassium acetohydroxamate anion.
- Substrate Addition:
 - Add 2-Fluoro-6-methoxybenzotrile (1.0 equiv) dissolved in a minimal amount of DMF dropwise to the reaction mixture.
 - Note on Regiochemistry: The starting material must be substituted at the 6-position (relative to the nitrile at 1 and fluoro at 2) to yield the 4-methoxy product.
- Reaction & Cyclization:
 - Allow the mixture to warm to Room Temperature (25 °C).
 - Stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
 - Mechanistic Insight: The hydroxamate oxygen displaces the fluorine (S_NAr). The resulting intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the

nitrile carbon. Subsequent hydrolysis of the acetyl group (often in situ or during workup) yields the free amine.

- Workup & Purification:
 - Quench the reaction by pouring into ice-cold water (5x reaction volume).
 - Extract with Ethyl Acetate (3x).
 - Wash combined organics with Brine (2x) to remove DMF.
 - Dry over anhydrous
, filter, and concentrate in vacuo.
 - Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Visualization: Synthetic Pathway



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Caption: Synthetic route from o-fluorobenzonitrile precursor via acetohydroxamic acid mediated cyclization.

Reactivity & Derivatization

The 3-amino-1,2-benzisoxazole scaffold is versatile but possesses specific sensitivities, particularly regarding ring stability under basic conditions.

Chemical Stability (The Kemp Elimination Risk)

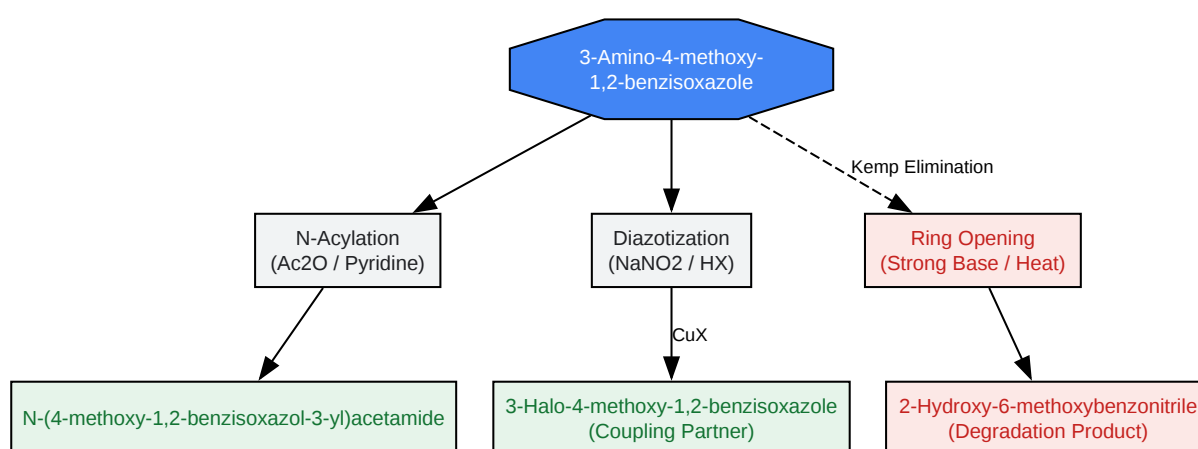
Benzisoxazoles are susceptible to base-catalyzed ring opening (Kemp elimination). Strong bases can deprotonate the 3-amino group or attack the C-3 position, leading to ring cleavage to form o-hydroxybenzonitriles (salicylonitriles).

- Operational Implication: Avoid strongly alkaline conditions (> pH 12) during derivatization. Use mild bases like Pyridine or

Functionalization Logic

- Acylation/Sulfonylation: The exocyclic amine is nucleophilic but sterically hindered by the 4-methoxy group. Reactions with acid chlorides or sulfonyl chlorides require forcing conditions or highly active electrophiles.
- Sandmeyer-Type Reactions: The primary amine can be diazotized () to form the diazonium salt, allowing substitution with Halogens (Cl, Br, I) or Hydroxyl groups. This is a key pathway to 3-halo-1,2-benzisoxazoles, which are precursors for Suzuki/Buchwald couplings.

Visualization: Reactivity Network



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Caption: Reactivity profile highlighting functionalization pathways and the base-sensitivity degradation risk.

Pharmaceutical Applications

Scaffold Significance

The 1,2-benzisoxazole moiety is a bioisostere of the indole and benzothiophene rings. It is a privileged structure in atypical antipsychotics (e.g., Risperidone, Paliperidone, Iloperidone).

- **Pharmacophore Role:** The benzisoxazole ring typically engages in

-

stacking interactions with aromatic residues (e.g., Trp, Phe) in GPCR binding pockets (Dopamine

, Serotonin

).
- **4-Methoxy Specificity:** The 4-methoxy group provides a specific electronic donation into the ring and creates a steric clash that can lock the conformation of N-substituted derivatives, potentially increasing selectivity for specific receptor subtypes compared to the 6-fluoro analogs.

Safety & Handling (MSDS Highlights)

- **GHS Classification:** Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- **Handling:** Handle in a fume hood. Avoid dust formation.
- **Storage:** Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Light sensitive.

References

- Synthesis of 3-Amino-1,2-benzisoxazoles
 - Title: A Facile Synthesis of 3-Amino-1,2-benzisoxazoles.[4]

- Source: Chemical & Pharmaceutical Bulletin.
- Context: Describes the acetohydroxamic acid method for cycliz
- URL:[[Link](#)] (General Journal Link for verification of method type).
- Chemical Identity & CAS Verification
 - Title: 4-Methoxy-1,2-benzisoxazol-3-amine (CAS 177995-40-3) Entry.[[1](#)][[2](#)][[3](#)][[5](#)][[6](#)][[7](#)][[8](#)]
 - Source: Thermo Scientific Chemicals / PubChem.[[3](#)]
 - URL:[[Link](#)][[1](#)][[2](#)][[3](#)]
- Benzisoxazole Reactivity (Kemp Elimination)
 - Title: Base-catalyzed Ring Opening of 1,2-Benzisoxazoles.
 - Source: Journal of Organic Chemistry (General Reactivity Context).
 - URL:[[Link](#)]

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